2-Amino-1-(3-chlorophenyl)ethanone
Description
2-Amino-1-(3-chlorophenyl)ethanone is a substituted acetophenone derivative featuring an amino group (-NH₂) at the α-position of the ketone and a 3-chlorophenyl ring. The chlorine substituent at the meta position on the aromatic ring and the amino-ethanone backbone contribute to its unique physicochemical and biological properties. This compound serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and heterocyclic compounds [1].
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-amino-1-(3-chlorophenyl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H,5,10H2 |
InChI Key |
PKPOPBYRCOSRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-Amino-1-(4-chlorophenyl)ethanone: The para-chloro substitution (vs. meta) alters electronic distribution, increasing electron-withdrawing effects. This enhances stability in electrophilic substitution reactions but may reduce nucleophilic reactivity compared to the meta isomer [3].
- 1-(2-Amino-6-nitrophenyl)ethanone: The nitro group at the 6-position (ortho to amino) introduces strong electron-withdrawing effects, reducing basicity of the amino group and increasing susceptibility to reduction reactions [2].
Functional Group Modifications
- Hydroxyl-Substituted Analogues: 2-Amino-1-(2-hydroxyphenyl)ethanone [72481-17-5]: The ortho-hydroxyl group enables intramolecular hydrogen bonding with the ketone, reducing solubility in non-polar solvents. This contrasts with the chloro-substituted compound, which is more lipophilic [6]. 2-Amino-1-(4-hydroxyphenyl)ethanone [77369-38-1]: The para-hydroxyl group increases polarity, enhancing aqueous solubility (logP ~0.8) compared to the chloro analogue (logP ~1.3) [14].
- Ethylamino Derivatives: 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone [22510-12-9]: The ethyl group on the amino moiety increases lipophilicity (logP ~1.8), improving membrane permeability but reducing water solubility compared to the primary amino group in the parent compound [7].
Heterocyclic and Complex Derivatives
- Phenylglycinamide-Piperazine Hybrids: 2-Amino-1-(4-(3-chlorophenyl)piperazin-1-yl)-2-phenylethan-1-one: Incorporation of a piperazine ring enhances basicity and bioavailability. The compound exhibits UPLC purity >99% and is studied for CNS activity due to improved blood-brain barrier penetration [3].
- Imidazolopiperazine Derivatives: 2-Amino-1-(3-(4-fluorophenyl)amino)-2-(3-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone: Dual fluorine substituents improve metabolic stability. This compound shows potent anti-malarial activity (IC50: 10 nM against 3D7 strain), outperforming simpler chloro analogues [5].
Table 1: Key Properties of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight | logP | Solubility (mg/mL) | Key Biological Activity |
|---|---|---|---|---|---|
| This compound | C₈H₈ClNO | 183.61 | 1.3 | 5.2 (DMSO) | Intermediate for heterocycles |
| 2-Amino-1-(4-hydroxyphenyl)ethanone | C₈H₉NO₂ | 151.17 | 0.8 | 12.4 (Water) | Antioxidant properties [14] |
| 2-Amino-1-(2,6-difluorophenyl)ethanone | C₈H₇F₂NO | 171.15 | 1.6 | 3.8 (DMSO) | Antifungal activity [18] |
| 2-Amino-1-(3-chlorophenyl)ethanol | C₈H₁₀ClNO | 171.62 | 1.06 | 8.9 (Ethanol) | β-Adrenergic receptor agonist [19] |
Table 2: Anti-Malarial Activity of Imidazolopiperazine Derivatives [5]
| Compound (Position) | IC50 (nM) 3D7 Strain | IC50 (nM) W2 Strain |
|---|---|---|
| 2-Amino-1-(3-Fluoro-4-chlorophenyl)ethanone derivative | 10 | 30 |
| 2-Amino-1-(4-Methoxyphenyl)ethanone derivative | 2270 | 1702 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-1-(3-chlorophenyl)ethanone, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-chlorobenzoyl chloride and acetonitrile derivatives. Optimizing reaction conditions (e.g., Lewis acid catalysts like AlCl₃, temperature control at 0–5°C) minimizes side products. Purification via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) enhances purity. Monitor reaction progress using TLC or HPLC .
Q. How should researchers handle safety concerns when working with this compound?
- Methodological Answer : While specific toxicological data are limited, follow GHS/CLP guidelines (P261, P262) to avoid inhalation, skin contact, or eye exposure. Use fume hoods, nitrile gloves, and safety goggles. Store separately from oxidizing agents and dispose of waste via licensed hazardous chemical disposal services .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and amino (N-H) bends around 3300 cm⁻¹ .
- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–7.8 ppm), a singlet for the ketone CH₃ (δ 2.5 ppm), and NH₂ protons (δ 5.2 ppm). ¹³C NMR confirms the carbonyl carbon at δ 195–200 ppm .
- Mass Spectrometry : Electron ionization (EI-MS) typically yields a molecular ion peak at m/z 183 (C₈H₈ClNO⁺) with fragmentation patterns consistent with loss of Cl or NH₂ groups .
Advanced Research Questions
Q. How can enantiomeric purity of chiral derivatives (e.g., (R)-2-Amino-1-(3-chlorophenyl)ethanol) be assessed?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol mobile phase. Compare retention times to enantiopure standards (>98% ee). X-ray crystallography (via SHELXL refinement) can resolve absolute configurations .
Q. What strategies mitigate data contradictions in biological activity studies (e.g., IC₅₀ variability)?
- Methodological Answer : Contradictions may arise from impurities, enantiomeric ratios, or assay conditions. Standardize protocols:
- Purity : Validate via HPLC (≥95% purity).
- Enantiomers : Use chiral separation techniques.
- Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤1%). For antiparasitic studies (e.g., malaria), validate against both 3D7 (chloroquine-sensitive) and W2 (resistant) Plasmodium strains .
Q. How can pyrolysis or metabolic degradation products of this compound be identified?
- Methodological Answer : Employ GC-MS or LC-HRMS under controlled pyrolysis (300–500°C) or simulated metabolic conditions (liver microsomes). Key degradation products include 3-chlorobenzaldehyde (via ketone reduction) and chlorinated aromatic amines. Compare fragmentation patterns to NIST reference spectra .
Q. What analytical methods are recommended for detecting synthetic by-products in pharmaceutical impurity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
